6-[(2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2Z)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine core with various substituents, including fluorophenyl, furan, nitrophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2Z)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common approach is to start with the triazine core and introduce the various substituents through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[(2Z)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring.
Substitution: The phenyl groups can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, palladium on carbon as a catalyst, and various oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group yields an aminophenyl derivative, while substitution reactions can yield a wide range of phenyl-substituted triazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has potential applications as a probe for studying enzyme interactions and protein-ligand binding. Its various substituents can be modified to enhance binding affinity and selectivity.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. The presence of the nitrophenyl and fluorophenyl groups suggests that it may interact with specific biological targets, such as kinases or receptors, to inhibit cancer cell growth.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism of action of 6-[(2Z)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2Z)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
- 6-[(2Z)-2-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
Uniqueness
The uniqueness of 6-[(2Z)-2-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE lies in its combination of substituents, which confer specific chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance its binding affinity to certain biological targets, while the nitrophenyl group can contribute to its reactivity in chemical synthesis.
Properties
Molecular Formula |
C26H19FN8O3 |
---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
2-N-[(Z)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]-4-N-(4-nitrophenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C26H19FN8O3/c27-18-8-6-17(7-9-18)23-15-14-22(38-23)16-28-34-26-32-24(29-19-4-2-1-3-5-19)31-25(33-26)30-20-10-12-21(13-11-20)35(36)37/h1-16H,(H3,29,30,31,32,33,34)/b28-16- |
InChI Key |
RXEISWNEIFCVRR-NTFVMDSBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C\C3=CC=C(O3)C4=CC=C(C=C4)F)NC5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC=C(C=C4)F)NC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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